molecular formula C3H3NO3 B12091863 3-Methyl-1,4,2-dioxazol-5-one

3-Methyl-1,4,2-dioxazol-5-one

Cat. No.: B12091863
M. Wt: 101.06 g/mol
InChI Key: BQZIJUVIVNXFIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1,4,2-dioxazol-5-one is a heterocyclic organic compound with the molecular formula C3H3NO3 and a molecular weight of 101.06 g/mol . It is characterized by a five-membered ring structure containing oxygen and nitrogen atoms. This compound has gained attention due to its versatile applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

The mechanism of action of 3-Methyl-1,4,2-dioxazol-5-one involves the formation of reactive intermediates such as isocyanates and acyl nitrenes. These intermediates participate in various chemical reactions, including amidation and nitrene transfer . The compound’s ability to form stable intermediates under mild conditions makes it a valuable reagent in synthetic chemistry.

Comparison with Similar Compounds

3-Methyl-1,4,2-dioxazol-5-one can be compared with other dioxazolones such as 3-phenyl-1,4,2-dioxazol-5-one (PDO). While both compounds are used as amidation reagents, this compound is unique due to its simpler structure and ease of synthesis . Other similar compounds include:

Properties

Molecular Formula

C3H3NO3

Molecular Weight

101.06 g/mol

IUPAC Name

3-methyl-1,4,2-dioxazol-5-one

InChI

InChI=1S/C3H3NO3/c1-2-4-7-3(5)6-2/h1H3

InChI Key

BQZIJUVIVNXFIC-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=O)O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.